molecular formula C19H22N2O2S B2733155 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-06-2

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2733155
CAS No.: 886905-06-2
M. Wt: 342.46
InChI Key: MAUSPJVGEHWCGP-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative intended for research and development purposes. This compound is presented as a valuable chemical scaffold for investigators in medicinal chemistry and drug discovery. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Benzimidazole derivatives have been extensively investigated as small molecules that modulate biological functions . Recent scientific literature highlights that novel 1H-benzo[d]imidazole analogs are significant targets in modern drug discovery efforts, particularly as DNA minor groove-binding ligands and as inhibitors of enzymes like human topoisomerase I . Furthermore, the electron-rich nature of the imidazole ring allows it to form various non-covalent interactions, making it an ideal building block for supramolecular chemistry and the development of potential therapeutic agents . The specific molecular architecture of this compound, featuring a 2,5-dimethylbenzyl substituent and a propylsulfonyl functional group, is designed to explore structure-activity relationships (SAR). Researchers can utilize this reagent as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for studying new biological mechanisms. Its potential research applications span across multiple fields, including but not limited to, oncology, infectious diseases, and chemical biology. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-11-24(22,23)19-20-17-7-5-6-8-18(17)21(19)13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSPJVGEHWCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2SC_{16}H_{20}N_2O_2S. The structure includes a benzimidazole core substituted with a propylsulfonyl group and a 2,5-dimethylbenzyl moiety. This specific arrangement is crucial for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives are widely studied for their antimicrobial properties. Recent studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds derived from the benzimidazole scaffold have demonstrated effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
1S. aureus25
2E. coli50
3C. albicans12.5
4Pseudomonas aeruginosa25

Anticancer Potential

Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
AMCF-715
BA54920

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural features. Modifications at the benzyl or sulfonyl positions can significantly enhance or diminish activity. For instance:

  • Substituents : The presence of electron-donating groups on the benzyl ring often increases antimicrobial potency.
  • Chain Length : Variations in the length of the alkyl chain attached to the sulfonyl group can affect solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Effects at the 1-Position

  • 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler benzyl or ethyl groups.
  • Diisopropylphenyl Substitution : In 1-(2,6-diisopropylphenyl)-1H-benzimidazole (), the bulky diisopropylphenyl group creates a dihedral angle of 100.4° with the benzimidazole core, limiting planarity and altering intermolecular interactions (e.g., C–H⋯N hydrogen bonds). This contrasts with the more flexible 2,5-dimethylbenzyl group in the target compound .

Substituent Effects at the 2-Position

  • Propylsulfonyl vs. Thioether/Cyclohexyloxy Groups : The propylsulfonyl group is a strong electron-withdrawing substituent, which increases polarity and hydrogen-bonding capacity compared to thioether (e.g., 1-benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole ) or cyclohexyloxy groups (e.g., 2-((2-isopropyl-5-methylcyclohexyl)oxy)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole ) . Sulfonyl groups are also associated with improved metabolic stability over thioethers.
  • Sulfonamide-Linked Derivatives : Compounds like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides () utilize sulfonamide linkages for BRAF kinase inhibition. The propylsulfonyl group in the target compound may offer distinct electronic effects compared to these sulfonamide derivatives .

Yield and Efficiency

  • Yields for related benzimidazole derivatives range widely:
    • 91.7% for 2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde ().
    • 52–81% for pyrimidine-linked sulfonamides ().
    • 60–71.7% for bibenzo[d]imidazole derivatives ().

      The target compound’s synthesis efficiency likely depends on the reactivity of the 2,5-dimethylbenzyl aldehyde and sulfonylation conditions.

Physicochemical Properties

Melting Points

  • Benzimidazole derivatives with sulfonyl groups (e.g., 2-(4-(trifluoromethyl)phenyl)-5-(5-(4-propylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole) exhibit high melting points (268–270.2°C, ), attributed to strong intermolecular interactions. The propylsulfonyl group in the target compound may similarly elevate its melting point compared to non-sulfonated analogs .
  • Thioether derivatives (e.g., 1-ethyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole ) are often oils or lower-melting solids, reflecting reduced polarity .

Solubility

  • The sulfonyl group enhances water solubility via hydrogen bonding, whereas lipophilic substituents like 2,5-dimethylbenzyl may counterbalance this effect. This contrasts with 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (), which is highly hydrophobic due to aromatic stacking .

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